molecular formula C6H9N3O2 B13631783 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoicacid

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoicacid

Cat. No.: B13631783
M. Wt: 155.15 g/mol
InChI Key: SJDJPICARIYVNT-UHFFFAOYSA-N
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Description

2-Methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid (CAS: 2138564-60-8) is a triazole-substituted carboxylic acid with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.16 g/mol . The compound features a methyl group at the β-position of the propanoic acid backbone and a 1,2,3-triazole ring substituted at the 4-position. Its structural uniqueness lies in the combination of a rigid triazole heterocycle and a branched alkyl chain, which may influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-2-(2H-triazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-6(2,5(10)11)4-3-7-9-8-4/h3H,1-2H3,(H,10,11)(H,7,8,9)

InChI Key

SJDJPICARIYVNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NNN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid primarily utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established "click chemistry" reaction that efficiently forms 1,2,3-triazole rings under mild conditions.

Key steps and conditions include:

  • Starting Materials: Alkynes bearing methyl-substituted propanoic acid derivatives and organic azides.
  • Catalyst: Copper(I) sources such as copper(I) iodide or copper(II) sulfate reduced in situ by sodium ascorbate.
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous mixtures.
  • Temperature: Ambient to moderate heating (25–50°C) to optimize reaction rates.
  • Reaction Time: Typically several hours until completion as monitored by thin-layer chromatography (TLC).

This approach yields the 1,2,3-triazole ring regioselectively at the 4-position, linked to the 2-methylpropanoic acid backbone.

Alternative Catalytic and Green Chemistry Approaches

Though direct literature on this exact compound is limited, related triazole-containing propanoic acids have been synthesized using environmentally friendly catalysts such as alum (potassium aluminum sulfate dodecahydrate). Alum catalysis in aqueous media at 80°C has been shown to facilitate triazole ring formation with amino acid derivatives, offering a green alternative to copper catalysis.

Such methods emphasize:

  • Avoidance of toxic heavy metals.
  • Use of water as a solvent.
  • Mild reaction conditions.
  • Improved sustainability and scalability.

Alkylation and Functionalization Strategies

Patent literature describes methods for preparing N-alkylated 1,2,3-triazoles related to propanoic acid derivatives, which can be adapted for 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid synthesis. These involve:

  • Initial alkylation of 1,2,3-triazole with alkyl halides (e.g., ethyl bromoacetate) to form N2-substituted triazole esters.
  • Subsequent hydrolysis or further functional group transformations to yield the target acid.
  • Avoidance of multiple chromatographic purifications by optimized precipitation and solvent treatments.
  • Achieving overall yields around 37% in complex analog syntheses, which can be improved with process optimization.

Reaction Analysis and Chemical Transformations

The compound undergoes typical triazole and carboxylic acid chemistry, including:

Reaction Type Reagents/Conditions Products/Outcomes
Oxidation Potassium permanganate (KMnO4), CrO3 Conversion of hydroxy or methyl groups to carbonyls or acids
Reduction Lithium aluminum hydride (LiAlH4), Pd/H2 Reduction of carboxylic acid or triazole ring modifications
Substitution Thionyl chloride (SOCl2), nucleophiles Formation of acid chlorides, esters, or amides via nucleophilic substitution

These transformations enable derivatization for pharmaceutical or material science applications.

Industrial Production Considerations

Industrial scale synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid would likely involve:

  • Scale-up of CuAAC "click" reactions in continuous flow reactors for better control and safety.
  • Use of eco-friendly catalysts or catalyst recycling to reduce costs and environmental impact.
  • Optimization of purification steps to maximize yield and purity.
  • Potential microwave-assisted synthesis to shorten reaction times and improve energy efficiency.

Summary Table of Preparation Methods

Method Catalyst/Conditions Advantages Disadvantages Yield Range
CuAAC (Copper-catalyzed) CuI or CuSO4 + sodium ascorbate, DMSO/H2O, 25-50°C High regioselectivity, mild conditions Requires copper catalyst, metal removal needed Moderate to high
Alum-catalyzed aqueous synthesis Alum (KAl(SO4)2·12H2O), 80°C, water Green, non-toxic, simple setup Limited substrate scope Moderate
N-alkylation of triazole salts Alkyl halides, organic solvents, precipitation Avoids chromatography, scalable Moderate yields, multi-step ~37% (related compounds)
Microwave-assisted synthesis Catalyst-free, microwave irradiation Eco-friendly, fast, high yields Requires specialized equipment Good to excellent

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole Moieties

The triazole ring is a common pharmacophore due to its hydrogen-bonding capacity and metabolic stability. Below is a comparative analysis of key analogs:

Compound Structural Features Applications/Findings References
(S)-2-Amino-3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoic acid Fluorinated ethyl group at triazole N1; amino group at α-position. Superior tumor imaging agent (gliosarcoma) via cationic amino acid transporters.
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic Acid Methyl group at triazole N1; linear propanoic acid chain. Intermediate in agrochemical synthesis (e.g., propargite analogs).
(S)-2-Amino-3-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)propanoic acid Nitrophenyl substituent at triazole N1; α-amino acid configuration. Enantiomerically enriched β-substituted alanine analog; potential bioactive scaffold.
3-(1H-1,2,3-Triazol-4-yl)propanoic Acid Hydrochloride Unsubstituted triazole; hydrochloride salt. Structural studies via crystallography (SHELXL refinement).

Key Observations :

  • Substituent Effects : The presence of a methyl group at the β-position in the target compound (vs. linear chains in analogs) may enhance steric hindrance, reducing metabolic degradation .
  • Fluorine-18 Labeling: The fluorinated analog in demonstrates the utility of triazole-propanoic acids in radiopharmaceuticals, with in vivo stability and tumor-targeting efficacy .
  • Bioactivity: Nitrophenyl and aromatic substituents (e.g., ) improve binding to biological targets, as seen in amino acid transporter studies .

Data Tables

Table 1: Comparative Physicochemical Properties
Property 2-Methyl-2-(1H-triazol-4-yl)propanoic Acid 3-(1-Methyl-1H-triazol-4-yl)propanoic Acid 3-(1H-Triazol-4-yl)propanoic Acid HCl
Molecular Formula C₆H₉N₃O₂ C₆H₉N₃O₂ C₅H₇N₃O₂·HCl
Molecular Weight (g/mol) 155.16 155.16 153.59 (free acid) + 36.46 (HCl)
CAS Number 2138564-60-8 193538-37-3 53981275
Key Substituent β-Methyl group N1-Methyl triazole Unsubstituted triazole; HCl salt
Synthetic Yield ~60–70% (CuAAC) ~75–80% (alkylation) ~85–90% (salt formation)

Biological Activity

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is a triazole derivative that has garnered attention due to its diverse biological activities. This compound features a five-membered heterocyclic structure containing three nitrogen atoms, which is known for its potential applications in medicinal chemistry, antifungal properties, and other therapeutic uses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • CAS Number : 2138564-60-8
  • Molecular Formula : C6H9N3O2
  • Molecular Weight : 155.2 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can be achieved through various methods, including:

  • Click Chemistry : Utilizing Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide in the presence of a copper(I) catalyst.
  • Oxidation and Reduction Reactions : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Research indicates that 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Including strains of Staphylococcus aureus and Escherichia coli.
  • Fungi : Demonstrated antifungal activity against Candida albicans.

The mechanism of action involves the interaction of the triazole ring with biological targets such as enzymes and receptors. It is believed that the compound inhibits specific metabolic pathways critical for microbial survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties.

Study 2: Antifungal Activity

In another study focused on antifungal agents, 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid was tested against clinical isolates of C. albicans. Results indicated that the compound inhibited fungal growth at concentrations as low as 16 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
1H-[1,2,3]triazoleTriazoleBasic structure without propanoic acid side chain; used in pharmaceuticals.
2-Amino-3-(1H-triazol)propanoic acidAmino-TriazoleContains amino group; shows different biological activity.
5-Methyl-[1,2,4]triazoleMethyl-TriazoleExhibits different reactivity patterns; used in agrochemicals.

The unique combination of the methyl group and the specific triazole structure in 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid differentiates it from these compounds by providing distinct biological activities and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and (2) functionalization of the propanoic acid backbone. For example, analogous compounds like 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid are synthesized via alkylation of triazole thiols with ethyl bromoacetate, followed by hydrolysis under acidic/basic conditions . Reaction conditions (e.g., THF as a solvent, triethylamine as a catalyst) can be adapted from structurally related syntheses .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry (e.g., δ 1.4 ppm for methyl groups in triazole derivatives) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Peaks at ~1700 cm1^{-1} confirm carboxylic acid C=O stretching .

Q. What are the key reactivity patterns of the triazole ring in this compound?

  • Methodological Answer : The 1,2,3-triazole ring undergoes nucleophilic substitution and redox reactions. For instance:

  • Oxidation : The triazole nitrogen can be oxidized to form nitro derivatives under strong oxidizing conditions (e.g., HNO3_3/H2 _2SO4_4) .
  • Reduction : Catalytic hydrogenation (e.g., H2_2/Pd-C) reduces the triazole to dihydro derivatives, altering electronic properties .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For example:

  • Use SHELXL-2018 to refine bond lengths (e.g., C–O ≈ 1.34–1.45 Å) and angles, resolving discrepancies between spectroscopic and crystallographic data .
  • Twinning or high-resolution data may require SHELXPRO for macromolecular interfaces .

Q. What bioactivity studies exist for triazolyl propanoic acid derivatives?

  • Methodological Answer : Triazolyl propanoic acids show potential in molecular imaging and enzyme inhibition :

  • Imaging : Fluorine-18 labeled analogs (e.g., [18F^{18}F]2-amino-3-(1-(2-fluoroethyl)-1H-triazol-4-yl)propanoic acid) target amino acid transporters in tumor models, with enantiomer-specific uptake observed in gliosarcoma .
  • Enzyme studies : Triazole derivatives inhibit kinases or proteases via competitive binding; assay using fluorescence polarization or surface plasmon resonance (SPR) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with cationic amino acid transporters (e.g., LAT1), focusing on triazole-propanoic acid hydrogen bonding .
  • MD simulations : GROMACS simulations (10 ns, CHARMM36 force field) assess stability of triazole-protein complexes under physiological conditions .

Q. How to address contradictions in spectroscopic vs. computational data for this compound?

  • Methodological Answer :

  • Validation : Cross-reference NMR chemical shifts (e.g., 1H^1H δ 7.2–8.0 ppm for triazole protons) with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G**) .
  • Error analysis : Use CIF validation tools in SHELXL to identify outliers in crystallographic data (e.g., thermal displacement parameters) .

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